Product packaging for Methyl 5-vinyl-1H-pyrrole-3-carboxylate(Cat. No.:CAS No. 198703-18-3)

Methyl 5-vinyl-1H-pyrrole-3-carboxylate

Cat. No.: B174758
CAS No.: 198703-18-3
M. Wt: 151.16 g/mol
InChI Key: YAMDUOULBMQPRI-UHFFFAOYSA-N
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Description

Significance of Pyrrole (B145914) Heterocycles in Contemporary Organic Chemistry

Pyrrole is a foundational five-membered aromatic heterocyclic organic compound with the chemical formula C₄H₄NH. wikipedia.org It consists of a planar ring of four carbon atoms and one nitrogen atom. britannica.comnumberanalytics.com This structural motif is a cornerstone in the field of organic chemistry due to its presence in a vast array of biologically significant molecules. britannica.comnumberanalytics.com The pyrrole ring system is integral to the structure of natural products essential for life, such as heme (a component of hemoglobin), chlorophyll, and bile pigments. britannica.com It is also found in certain amino acids, like proline and hydroxyproline, and various alkaloids produced by plants. britannica.com

The aromatic character of pyrrole arises from the delocalization of the nitrogen atom's lone pair of electrons into the ring, creating a stable 6π-electron system that adheres to Hückel's rule. wikipedia.orgnumberanalytics.comlibretexts.org This electron-rich nature makes the pyrrole ring reactive towards electrophilic substitution, particularly at the positions adjacent to the nitrogen atom. numberanalytics.com In medicinal chemistry, the pyrrole scaffold is of paramount importance, serving as a key building block for the synthesis of numerous pharmaceutical compounds. evitachem.commdpi.com Pyrrole derivatives have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and cholinesterase inhibitory effects, positioning them as crucial chemotypes in drug discovery and development programs. mdpi.comnih.govnih.gov

The Distinctive Position of Vinylpyrrole Derivatives in Synthetic Methodologies and Reactivity Profiles

A key reaction of the vinyl group is polymerization. evitachem.com Under radical conditions, the vinyl moiety can undergo polymerization, leading to the formation of polypyrrole structures. evitachem.com This characteristic is particularly significant in materials science for the creation of conductive polymers and films with tunable electronic properties. evitachem.com Furthermore, the vinyl group acts as a reactive handle for cycloaddition reactions, such as the Diels-Alder reaction, and can participate in Michael additions, allowing for the construction of more complex molecular architectures. evitachem.com The dual functionality of a vinyl group on a pyrrole ring offers a powerful tool for synthetic chemists to build diverse molecular frameworks.

Contextualizing Methyl 5-Vinyl-1H-pyrrole-3-carboxylate within the Broader Spectrum of Pyrrole and Vinylpyrrole Research

This compound is a specific pyrrole derivative that integrates three distinct and reactive functional groups onto a single molecular scaffold. evitachem.com Its structure is characterized by a central pyrrole ring, a vinyl group at the 5-position, and a methyl carboxylate (an ester) group at the 3-position. evitachem.com This trifunctional nature makes it a valuable and multifaceted building block in organic synthesis.

The compound serves as an important research tool for investigating the reactivity of substituted pyrroles. evitachem.com Each functional group offers a site for specific chemical modifications:

Pyrrole NH: The nitrogen-hydrogen bond can be subjected to N-alkylation or metalation reactions. evitachem.com

Vinyl Group: This group enables polymerization, Diels-Alder cycloadditions, or Michael additions. evitachem.com

Carboxylate Ester: This functional group can participate in hydrolysis, transesterification, or amidation reactions. evitachem.com

Due to this combination of reactive sites, this compound is a linchpin for synthesizing advanced polymers, functionalized pharmaceuticals, and novel materials. evitachem.com It is frequently synthesized for research purposes and as a precursor for more complex target molecules in medicinal chemistry. evitachem.com

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₈H₉NO₂ evitachem.com
Molecular Weight ~153.16 g/mol evitachem.com
Functional Groups Pyrrole Ring, Vinyl Group, Carboxylate Ester evitachem.com
IUPAC Name This compound N/A

Historical Trajectories of Pyrrole-3-carboxylate Synthesis and Functionalization

The synthesis of the pyrrole ring is a classic topic in organic chemistry, with several named reactions developed over the years to construct this heterocycle. The most prominent historical methods include the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia (B1221849), and the Hantzsch pyrrole synthesis, which utilizes the reaction of β-ketoesters with ammonia and α-haloketones. wikipedia.orgmdpi.comresearchgate.net The Knorr pyrrole synthesis, another cornerstone method, typically involves the reaction of an α-amino ketone with a compound containing an activated methylene (B1212753) group. wikipedia.org

The synthesis of specifically substituted pyrroles, such as pyrrole-3-carboxylates, has also been a subject of extensive research. Early studies, dating back to the 1960s, focused on developing reliable methods for producing pyrrole-3-carboxylic acids and their ester derivatives. acs.org More recent advancements have focused on improving the efficiency and applicability of these syntheses. For instance, one-pot procedures based on the Hantzsch reaction have been developed for the synthesis of pyrrole-3-carboxylic acid derivatives. researchgate.net Continuous flow synthesis methods have also been applied, allowing for the rapid and scalable production of these compounds by utilizing the in-situ hydrolysis of tert-butyl esters generated during the Hantzsch reaction. researchgate.net Functionalization of the pre-formed pyrrole-3-carboxylate core is also a common strategy, involving techniques such as bromination of the ring followed by lithium-halogen exchange to introduce new substituents at specific positions. deakin.edu.au

Mentioned Chemical Compounds

Table 2: List of Chemical Compounds

Compound Name
5-fluorouracyl
Cisplatin
Doxorubicin
Furan
Heme
Methyl 1H-pyrrole-3-carboxylate
This compound
N-methylpyrrole
Porphobilinogen
Proline
Pyridine
Pyrrole
Sunitinib
Thiophene

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO2 B174758 Methyl 5-vinyl-1H-pyrrole-3-carboxylate CAS No. 198703-18-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

198703-18-3

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

methyl 5-ethenyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C8H9NO2/c1-3-7-4-6(5-9-7)8(10)11-2/h3-5,9H,1H2,2H3

InChI Key

YAMDUOULBMQPRI-UHFFFAOYSA-N

SMILES

COC(=O)C1=CNC(=C1)C=C

Canonical SMILES

COC(=O)C1=CNC(=C1)C=C

Synonyms

1H-Pyrrole-3-carboxylicacid,5-ethenyl-,methylester(9CI)

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl 5 Vinyl 1h Pyrrole 3 Carboxylate and Its Derivatives

Strategies for Constructing the 1H-Pyrrole-3-carboxylate Core

The synthesis of the 1H-pyrrole-3-carboxylate scaffold is a well-explored area of organic chemistry, with several classical and modern methods available to chemists. These strategies offer different advantages in terms of substrate scope, efficiency, and reaction conditions.

Paal-Knorr Condensation and its Modern Adaptations for Pyrrole-3-carboxylate Synthesis

The Paal-Knorr synthesis, first reported in 1884, remains one of the most straightforward and widely used methods for constructing the pyrrole (B145914) ring. nih.gov The classical approach involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), typically under acidic conditions. nih.govmdpi.com To specifically obtain a pyrrole-3-carboxylate, the starting 1,4-dicarbonyl compound must contain a carboxylate group or its precursor at the appropriate position.

The mechanism of the Paal-Knorr reaction is believed to proceed through the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. nih.gov While effective, the traditional Paal-Knorr synthesis can be limited by harsh reaction conditions, such as prolonged heating in strong acids, which may not be suitable for sensitive substrates. wikipedia.org

Modern adaptations of the Paal-Knorr synthesis have focused on developing milder and more efficient reaction conditions. These include the use of various catalysts and alternative reaction media. For instance, microwave-assisted Paal-Knorr reactions have been shown to significantly reduce reaction times and improve yields. Furthermore, the use of "greener" solvents and catalysts, such as ionic liquids or solid-supported acids, has made the Paal-Knorr synthesis more environmentally friendly. wikipedia.org One notable approach involves the Paal-Knorr cyclization using appropriate precursors under acidic conditions to form the pyrrole ring, which can then be purified by column chromatography or recrystallization to yield the desired product. nih.gov

Catalyst/ConditionStarting MaterialsProductYield (%)Reference
Acetic Acid1,4-Dicarbonyl, Primary AmineSubstituted PyrroleVaries nih.gov
Microwave Irradiation1,4-Dicarbonyl, Primary AmineSubstituted PyrroleImproved wikipedia.org
Acidic Conditionsα,β-Unsaturated Carbonyl, AmineMethyl 5-vinyl-1H-pyrrole-3-carboxylateUp to 97% (for related derivatives) nih.gov

Table 1: Examples of Paal-Knorr Synthesis for Pyrrole Derivatives

Knorr-Type Reactions and their Applicability to 3-Carboxylate Pyrroles

The Knorr pyrrole synthesis, also developed by Ludwig Knorr in 1884, provides an alternative route to polysubstituted pyrroles. nih.gov This reaction typically involves the condensation of an α-amino-ketone with a β-ketoester. nih.gov A key feature of the Knorr synthesis is the in-situ generation of the often-unstable α-amino-ketone from an oxime precursor through reduction with zinc in acetic acid. nih.gov

The original Knorr synthesis famously produced diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate, highlighting its utility in creating pyrroles with multiple carboxylate groups. nih.gov By carefully selecting the starting β-ketoester, it is possible to introduce a carboxylate group at the 3-position of the pyrrole ring. The mechanism involves the initial condensation of the amine and ketone to form an imine, which then tautomerizes to an enamine. Subsequent cyclization and dehydration afford the final pyrrole product. nih.gov

While a powerful tool, the direct synthesis of a 5-vinyl-pyrrole-3-carboxylate using a standard Knorr-type reaction can be challenging due to the potential instability of the vinyl group under the reaction conditions and the difficulty in sourcing the appropriately substituted starting materials. However, modern variations and strategic synthetic planning can potentially overcome these limitations.

Reactant 1Reactant 2ProductKey FeaturesReference
α-Amino-ketoneβ-KetoesterSubstituted PyrroleIn-situ generation of α-amino-ketone nih.gov
Ethyl 2-oximinoacetoacetate (reduced in situ)Ethyl acetoacetateDiethyl 3,5-dimethylpyrrole-2,4-dicarboxylateForms dicarboxylated pyrroles nih.gov

Table 2: General Scheme of Knorr-Type Pyrrole Synthesis

Contemporary Multi-Component Reactions (MCRs) in Pyrrole Ring Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, have emerged as powerful tools in modern organic synthesis due to their high atom economy, efficiency, and ability to generate molecular diversity. researchgate.net Several MCRs have been developed for the synthesis of polysubstituted pyrroles, including those bearing a 3-carboxylate group.

One notable example is the Hantzsch pyrrole synthesis, a three-component reaction of an α-haloketone, a β-ketoester, and an amine (or ammonia). nih.gov This method allows for the direct incorporation of a carboxylate group at the 3-position of the pyrrole ring. Continuous flow synthesis methods have been applied to the Hantzsch reaction to produce pyrrole-3-carboxylic acids and their derivatives efficiently. rsc.org

Other innovative four-component reactions have also been reported. For instance, a catalyst-free, four-component domino reaction of an arylglyoxal monohydrate, an aniline, a dialkyl but-2-ynedioate, and malononitrile (B47326) has been shown to produce highly substituted pyrroles in good yields. nih.govnih.gov While these methods provide efficient access to complex pyrrole structures, the direct synthesis of this compound via an MCR would require a specific combination of starting materials that is not yet commonly reported. The challenge lies in identifying components that can introduce the vinyl group regioselectively at the 5-position.

Reaction NameComponentsProduct TypeAdvantagesReference
Hantzsch Pyrrole Synthesisα-Haloketone, β-Ketoester, AminePyrrole-3-carboxylateDirect incorporation of 3-carboxylate nih.gov
Four-Component Domino ReactionArylglyoxal, Aniline, Dialkyl but-2-ynedioate, MalononitrilePolysubstituted PyrroleHigh efficiency, catalyst-free nih.govnih.gov

Table 3: Overview of Multi-Component Reactions for Pyrrole Synthesis

Advanced Annulation Reactions for Substituted Pyrroles

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, offer another sophisticated approach to the synthesis of the pyrrole-3-carboxylate core. These methods often employ transition-metal catalysis or cycloaddition strategies to achieve high levels of control and efficiency.

A prominent example is the [3+2] cycloaddition reaction between a tosylmethyl isocyanide (TosMIC) and an electron-deficient alkene. This reaction, known as the Van Leusen pyrrole synthesis, is a powerful tool for constructing the pyrrole ring. By using an acrylate (B77674) ester as the alkene component, a carboxylate group can be readily installed at the 3-position of the resulting pyrrole.

Transition-metal-catalyzed cyclization reactions have also gained prominence. For instance, silver(I)-promoted oxidative cyclization of homopropargylamines has been utilized to synthesize pyrroles. nih.gov Similarly, gold-catalyzed reactions have been employed in the synthesis of pyrroline (B1223166) derivatives, which can be precursors to pyrroles. organic-chemistry.org These methods provide access to a wide range of substituted pyrroles under mild conditions, although their direct application to the synthesis of this compound would depend on the availability of suitably functionalized starting materials.

Annulation StrategyKey ReagentsProduct FeatureMechanismReference
[3+2] Cycloaddition (Van Leusen)Tosylmethyl isocyanide (TosMIC), AlkeneSubstituted PyrroleCycloaddition organic-chemistry.org
Silver(I)-Promoted CyclizationHomopropargylamine, Silver(I) saltSubstituted PyrroleOxidative Cyclization nih.gov
Gold-Catalyzed CyclizationAlkynyl-containing amino acids, Gold(III) catalystPyrroline derivatives5-endo-dig N-cyclization organic-chemistry.org

Table 4: Selected Advanced Annulation Reactions for Pyrrole Synthesis

Regioselective Introduction of the 5-Vinyl Moiety

Once the 1H-pyrrole-3-carboxylate core is established, the next critical step is the introduction of the vinyl group at the 5-position. Direct vinylation strategies on pre-formed pyrrole rings have become increasingly sophisticated, largely relying on transition-metal-catalyzed cross-coupling reactions.

Direct Vinylation Strategies on Pyrrole-3-carboxylate Precursors

The regioselective C-H vinylation of pyrroles is a highly sought-after transformation as it avoids the need for pre-functionalized starting materials. Palladium-catalyzed reactions have shown considerable promise in this area. For instance, the Heck reaction, which couples an unsaturated halide with an alkene, can be adapted for the vinylation of pyrrole rings. wikipedia.org

Another powerful strategy is the Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst. mdpi.com To achieve vinylation at the 5-position of a pyrrole-3-carboxylate, a 5-halo-pyrrole-3-carboxylate precursor would be coupled with a vinylboronic acid or a vinylboronate ester. This method is known for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov

The Stille reaction offers another viable route, utilizing an organotin reagent as the coupling partner. wikipedia.org In this case, a 5-halo-pyrrole-3-carboxylate would be reacted with a vinylstannane in the presence of a palladium catalyst. While effective, the toxicity of organotin compounds is a significant drawback of this method.

These cross-coupling reactions provide a powerful and flexible means to introduce the 5-vinyl group onto the pyrrole-3-carboxylate scaffold with high regioselectivity, paving the way for the synthesis of the target molecule, this compound.

Coupling ReactionPyrrole PrecursorVinylation ReagentCatalyst SystemKey AdvantageReference
Suzuki-Miyaura5-Halo-pyrrole-3-carboxylateVinylboronic acid/esterPalladium catalyst, BaseMild conditions, functional group tolerance nih.govmdpi.com
Heck ReactionPyrroleVinyl halide/triflatePalladium catalyst, BaseDirect C-H functionalization potential wikipedia.org
Stille Reaction5-Halo-pyrrole-3-carboxylateVinylstannanePalladium catalystBroad scope wikipedia.org

Table 5: Transition-Metal-Catalyzed Vinylation Strategies for Pyrrole-3-carboxylates

Transition-Metal-Catalyzed Vinylation Reactions on Pyrrole Scaffolds

The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a powerful tool for the formation of carbon-carbon bonds, specifically by coupling an unsaturated halide or triflate with an alkene. wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, this reaction would typically involve the coupling of a 5-halopyrrole derivative with a vinylating agent.

The catalytic cycle of the Heck reaction involves the oxidative addition of the palladium(0) catalyst to the aryl or vinyl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the vinylated product and regenerate the catalyst. libretexts.org For the synthesis of the target compound, a precursor such as Methyl 5-bromo-1H-pyrrole-3-carboxylate would be reacted with a vinyl source like ethylene (B1197577) or a vinyl organometallic reagent.

Table 1: Key Features of the Heck Reaction for Pyrrole Vinylation

FeatureDescription
Catalyst Typically palladium complexes, such as Pd(OAc)₂, PdCl₂, or [Pd(PPh₃)₄]. wikipedia.org
Ligands Phosphine ligands like triphenylphosphine (B44618) (PPh₃) or BINAP are often employed to stabilize the catalyst. wikipedia.org
Base A base, such as triethylamine (B128534) or potassium carbonate, is required to neutralize the hydrogen halide produced during the reaction. wikipedia.org
Substrates A 5-halo (bromo- or iodo-) substituted methyl pyrrole-3-carboxylate is a suitable electrophile.
Stereoselectivity The Heck reaction is known for its high trans selectivity in the resulting alkene product. organic-chemistry.org
Radical-Mediated Vinylation Approaches to 5-Vinylpyrroles

While transition-metal-catalyzed methods are prevalent, radical-mediated reactions offer an alternative pathway for the formation of carbon-carbon bonds. The introduction of a vinyl group onto a pyrrole ring via a radical mechanism is less common but conceptually feasible. Such a reaction would likely involve the generation of a pyrrolyl radical at the 5-position, which would then be trapped by a suitable vinylating agent. The vinyl group itself is known to participate in radical polymerization, indicating its reactivity towards radical species. evitachem.com However, specific, high-yield methods for the direct radical vinylation of a pre-existing pyrrole-3-carboxylate scaffold are not as well-documented as other methodologies.

Organometallic Coupling Reactions for Vinyl Group Installation (e.g., Suzuki-Miyaura Coupling with Vinyl Boronic Esters)

Organometallic cross-coupling reactions are among the most versatile and widely used methods for C-C bond formation. The Suzuki-Miyaura coupling, in particular, is highly effective for the synthesis of vinylated heterocycles. This reaction involves the palladium-catalyzed coupling of an organoboron compound with a halide or triflate. mdpi.com

To synthesize this compound, a key intermediate such as Methyl 5-bromo-1H-pyrrole-3-carboxylate can be coupled with a vinylboronic acid derivative, such as potassium vinyltrifluoroborate. nih.gov The use of potassium trifluoroborate salts is often advantageous as they are stable, crystalline solids that are easy to handle. nih.gov

Table 2: Typical Conditions for Suzuki-Miyaura Vinylation of a 5-Halopyrrole

ComponentExamplePurpose
Pyrrole Substrate Methyl 5-bromo-1H-pyrrole-3-carboxylateElectrophilic coupling partner
Boron Reagent Potassium vinyltrifluoroborate or vinylboronic acid pinacol (B44631) esterNucleophilic vinyl source
Catalyst PdCl₂(dppf), Pd(PPh₃)₄Catalyzes the C-C bond formation
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid/ester
Solvent Dioxane/water, DMF, Toluene (B28343)Solubilizes reactants and reagents

The reaction generally proceeds with high yields and tolerates a wide range of functional groups, making it a robust method for the synthesis of the target compound and its derivatives. nih.govresearchgate.net

Post-Cyclization Modifications to Introduce the Vinyl Group

An alternative synthetic strategy involves the formation of the pyrrole ring first, followed by the introduction of the vinyl group at the 5-position through chemical modification of a suitable precursor. This approach often relies on classic olefination reactions or elimination strategies.

Wittig and Related Olefination Reactions at the 5-Position

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for the conversion of aldehydes and ketones into alkenes. masterorganicchemistry.comchemistrysteps.com To apply this to the synthesis of this compound, a precursor such as Methyl 5-formyl-1H-pyrrole-3-carboxylate is required.

In the Wittig reaction, a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), is reacted with the aldehyde. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to form the alkene and triphenylphosphine oxide. nrochemistry.comlibretexts.org

The Horner-Wadsworth-Emmons reaction utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding Wittig ylide. wikipedia.org This reaction typically shows excellent E-selectivity for the resulting alkene, although for the synthesis of a terminal vinyl group, this is not a factor. wikipedia.orgnrochemistry.com The water-soluble phosphate (B84403) byproduct of the HWE reaction often simplifies product purification compared to the Wittig reaction. tcichemicals.com

Table 3: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions for Vinylation

ReactionReagentKey Features
Wittig Reaction Phosphonium ylide (e.g., [Ph₃PCH₃]Br + base)Widely used, can be tuned for E/Z selectivity with substituted ylides. nrochemistry.com
Horner-Wadsworth-Emmons Phosphonate carbanion (e.g., (EtO)₂P(O)CH₃ + base)Often higher yields, easier purification, typically E-selective. nrochemistry.com

One study demonstrated the successful condensation of ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate with various acetophenones, showcasing the feasibility of olefination reactions on such pyrrole scaffolds. researchgate.netnih.gov

Controlled Elimination Reactions for 5-Vinyl Moiety Formation

Elimination reactions provide a classical route to alkenes. For the synthesis of this compound, this would involve a two-step process: first, the formation of a suitable precursor at the 5-position, such as a 1-hydroxyethyl group, followed by its dehydration.

The precursor, Methyl 5-(1-hydroxyethyl)-1H-pyrrole-3-carboxylate, can be synthesized by the reduction of Methyl 5-acetyl-1H-pyrrole-3-carboxylate or by the addition of a methyl organometallic reagent (e.g., methylmagnesium bromide or methyllithium) to Methyl 5-formyl-1H-pyrrole-3-carboxylate. The subsequent step is an acid- or base-catalyzed dehydration of the secondary alcohol to generate the vinyl group. This elimination reaction is driven by the formation of a stable, conjugated system.

Mechanistic Rearrangement Reactions Yielding 5-Vinylpyrroles

Sigmatropic rearrangements, such as the Claisen rearrangement, are powerful reactions for forming carbon-carbon bonds in a highly stereocontrolled manner. The aza-Claisen rearrangement is a variation that involves an allylic amine or amide and results in the formation of a γ,δ-unsaturated imine or amide. organic-chemistry.org While a direct application of these rearrangements to the synthesis of the target molecule is not straightforward, a multi-step sequence involving such a rearrangement could potentially be devised. For instance, a suitably substituted allylic amine precursor could undergo an aza-Claisen rearrangement to install the carbon framework, which could then be further modified to yield the final vinylpyrrole product.

Esterification and Transesterification Reactions in this compound Synthesis

A primary route to the target compound is the direct esterification of 5-vinyl-1H-pyrrole-3-carboxylic acid. This reaction is typically conducted in methanol (B129727), which acts as both the solvent and the esterifying agent, and is catalyzed by a strong acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The process generally requires heating to drive the reaction equilibrium towards the formation of the methyl ester product. Careful control of the reaction temperature is necessary to prevent potential side reactions, such as the polymerization of the reactive vinyl group.

An alternative and often milder approach is transesterification. This method is particularly advantageous when a different alkyl ester of 5-vinyl-1H-pyrrole-3-carboxylic acid, for instance, the ethyl ester, is a more accessible precursor. In this process, the starting ester is treated with an excess of methanol in the presence of either an acid or a base catalyst. Base-catalyzed transesterification, often employing sodium methoxide (B1231860) (NaOMe) in methanol, can proceed under milder conditions, such as at room temperature, which can be beneficial for preserving the integrity of the vinyl substituent.

The efficiency of these esterification and transesterification reactions can be influenced by various factors. These include the steric environment of the carboxyl group and the electronic properties of the pyrrole ring. The presence of the vinyl group at the 5-position can also affect the molecule's reactivity. Researchers have explored a range of catalysts and reaction conditions to optimize the synthesis of these valuable pyrrole derivatives.

The following table summarizes typical reaction conditions for esterification and transesterification relevant to the synthesis of this compound.

Table 1: Representative Esterification and Transesterification Conditions for Pyrrole-3-carboxylates

Starting Material Reagent(s) Catalyst Solvent Typical Reaction Conditions Product
5-Vinyl-1H-pyrrole-3-carboxylic acid Methanol H₂SO₄ (catalytic) Methanol Reflux This compound
Ethyl 5-vinyl-1H-pyrrole-3-carboxylate Methanol NaOMe (catalytic) Methanol Room Temperature This compound
1H-Pyrrole-3-carboxylic acid Methanol HCl (gas) Methanol 0 °C to Room Temperature Methyl 1H-pyrrole-3-carboxylate

Chemoenzymatic and Biocatalytic Approaches in Pyrrole Synthesis with Relevance to Vinyl and Carboxylate Functionalities

The use of chemoenzymatic and biocatalytic strategies in the synthesis of pyrrole derivatives is a burgeoning field, offering pathways to enhanced selectivity and improved sustainability. These methods utilize the catalytic prowess of enzymes to perform specific chemical transformations under mild conditions, which can circumvent the need for protecting groups and reduce the production of chemical waste. While specific biocatalytic routes to this compound are still under development, the principles derived from the synthesis of related pyrroles are highly applicable.

Enzymes such as lipases and esterases are exceptionally well-suited for catalyzing the formation of ester bonds. In the synthesis of this compound, a lipase (B570770) could be employed for the highly selective esterification of a 5-vinyl-1H-pyrrole-3-carboxylic acid precursor with methanol. The inherent selectivity of enzymes can be a significant advantage, minimizing undesired reactions at the vinyl group. Immobilized lipases, such as Candida antarctica lipase B (CALB), are frequently used for a wide array of esterification and transesterification reactions and represent a promising tool for this transformation.

Biocatalysis can also be envisioned for the construction of the pyrrole ring itself. For example, enzymes could facilitate key bond-forming reactions, such as the Paal-Knorr synthesis, under aqueous and mild conditions. The use of either isolated enzymes or whole-cell systems presents a more environmentally benign alternative to conventional chemical methods.

Furthermore, the introduction of the vinyl group could potentially be achieved through an enzymatic pathway. A decarboxylase, for instance, could be used to convert a suitable pyrrole-5-propenoic acid derivative into the corresponding 5-vinylpyrrole. The primary challenge in this area is the discovery or engineering of an enzyme that possesses the required substrate specificity and catalytic efficiency.

The table below outlines potential chemoenzymatic and biocatalytic reactions that are relevant to the synthesis of this compound and its precursors.

Table 2: Potential Chemoenzymatic and Biocatalytic Steps in Pyrrole Synthesis

Reaction Type Enzyme Class Potential Substrate(s) Potential Product Key Advantages
Esterification Lipase (e.g., CALB) 5-Vinyl-1H-pyrrole-3-carboxylic acid, Methanol This compound High selectivity, mild reaction conditions, reduced byproducts
Transesterification Esterase Ethyl 5-vinyl-1H-pyrrole-3-carboxylate, Methanol This compound Avoids the use of strong acids or bases, mild conditions
Pyrrole Ring Formation Aldolase / Synthase Acyclic precursors (e.g., dicarbonyls, amino compounds) Pyrrole-3-carboxylate scaffold Green synthesis, potential for asymmetric induction

The integration of such enzymatic steps into the synthetic route for this compound holds considerable promise for developing more efficient, selective, and sustainable manufacturing processes for this and other valuable pyrrole compounds.

Compound Index

The chemical compounds mentioned in this article are listed below.

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
5-Vinyl-1H-pyrrole-3-carboxylic acid
Ethyl 5-vinyl-1H-pyrrole-3-carboxylate
1H-Pyrrole-3-carboxylic acid
Methyl 1H-pyrrole-3-carboxylate
Ethyl 1H-pyrrole-3-carboxylate

Chemical Reactivity and Mechanistic Investigations of Methyl 5 Vinyl 1h Pyrrole 3 Carboxylate

Reactivity of the Pyrrole (B145914) Nucleus

The pyrrole ring is an electron-rich aromatic system, which typically makes it highly reactive towards electrophiles. However, in Methyl 5-vinyl-1H-pyrrole-3-carboxylate, the presence of the electron-withdrawing methyl carboxylate group at the C-3 position significantly influences this reactivity, deactivating the ring compared to simple pyrroles.

Electrophilic Aromatic Substitution (EAS) Reactions on the Pyrrole Ring System

The electron-rich nature of the pyrrole ring facilitates electrophilic substitution reactions. evitachem.com Common EAS reactions for pyrrole derivatives include halogenation, nitration, and formylation. evitachem.comorganic-chemistry.org For instance, the Vilsmeier-Haack reaction, which uses a phosphorus oxychloride and dimethylformamide reagent system, is a well-established method for formylating pyrrole rings, typically at the electron-rich C-2 or C-5 positions. organic-chemistry.orgresearchgate.net While the methyl carboxylate group at C-3 deactivates the ring, electrophilic attack is still expected to occur preferentially at the available C-2 or C-4 positions, guided by the directing effects of both the ring nitrogen and the existing substituents.

Nucleophilic Additions and Substitutions on the Pyrrole Framework

Direct nucleophilic aromatic substitution on an unsubstituted pyrrole ring is generally unfavorable due to the ring's high electron density. However, the electron-withdrawing character of the methyl carboxylate group in this compound reduces the electron density of the ring, making it more susceptible to nucleophilic attack than unsubstituted pyrrole. This could potentially enable conjugate addition-type reactions (Michael additions) where a nucleophile attacks the C-2 or C-5 position. acs.orgnih.gov Such reactions are facilitated by the ability of the heterocyclic system to stabilize the resulting negative charge.

Selective Oxidation and Reduction Pathways of the Pyrrole Ring

Pyrrole and its derivatives are susceptible to both oxidation and reduction, which can affect the aromaticity and structure of the ring.

Reduction: The pyrrole ring can be reduced under various conditions. Catalytic hydrogenation, for example using hydrogen gas with a nickel or platinum catalyst, can reduce the pyrrole to a pyrrolidine (B122466). youtube.com This process would likely also reduce the vinyl group. A milder reduction can be achieved using zinc in the presence of an acid like acetic acid. youtube.com

Oxidation: Pyrroles are easily oxidized, often leading to complex product mixtures or polymerization. The specific outcome depends heavily on the oxidant used and the substitution pattern on the pyrrole ring. Strong oxidizing agents can lead to ring-opening, while milder conditions might yield products like pyrrolinones.

Reactivity of the 5-Vinyl Substituent

The vinyl group at the C-5 position is a site of significant reactivity, capable of participating in cycloadditions and polymerization reactions.

[4+2] Cycloaddition Reactions (Diels-Alder Type) Involving the Vinyl Group

The vinyl group attached to the pyrrole ring can function as a diene in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. nih.govacs.org This reactivity is notable because it requires the temporary disruption of the pyrrole's aromaticity. nih.gov Vinylpyrroles are generally more reactive in these cycloadditions than analogous vinylpyrazoles. nih.gov

The reaction involves the vinylpyrrole acting as a 4π-electron component (diene) reacting with a 2π-electron component (dienophile). The efficiency and outcome of the reaction are influenced by the electronic nature of both partners. Typically, electron-withdrawing groups on the dienophile accelerate the reaction. libretexts.org Lewis acids can also be employed to promote and control the regioselectivity of Diels-Alder reactions involving similar vinyl-substituted heterocycles. nih.gov

However, the vinyl group itself, being in conjugation with the electron-rich pyrrole ring, can also act as a dienophile. The presence of the electron-withdrawing carboxylate group on the pyrrole ring modulates the electronic properties of this system. In some cases, vinyl-substituted furans and thiophenes with electron-withdrawing groups on the vinyl substituent itself have been shown to be unreactive in Diels-Alder reactions. acs.org

The table below summarizes findings from studies on Diels-Alder reactions with various vinylpyrroles, illustrating the types of dienophiles and conditions used.

Diene (Vinylpyrrole Derivative)DienophileProduct TypeYield (%)Reference
N-Methyl-2-vinylpyrroleMaleic AnhydrideDihydroindole75 acs.org
N-Phenyl-2-vinylpyrroleMaleic AnhydrideDihydroindole80 acs.org
N-Methyl-2-vinylpyrroleDimethyl acetylenedicarboxylate (B1228247) (DMAD)Dihydroindole60 acs.org

This table is illustrative of vinylpyrrole reactivity and not specific to this compound, for which detailed cycloaddition data is not available in the provided search results.

Polymerization and Oligomerization Behavior of the Vinyl Moiety

The vinyl group on this compound provides a handle for polymerization. evitachem.com Under the influence of radical initiators or other suitable catalytic systems, the vinyl moiety can undergo addition polymerization. evitachem.com This process links monomer units together to form long-chain polymers. The resulting polymeric materials would feature a backbone derived from the vinyl group, with the substituted pyrrole ring as a repeating pendant group. Such polymers could have unique electronic and material properties due to the incorporation of the heterocyclic pyrrole unit. evitachem.com

Catalytic Hydrogenation and Hydrometalation Reactions of the Vinyl Functionality

The vinyl group of this compound is susceptible to classic alkene reactions, including catalytic hydrogenation and hydrometalation, which transform the unsaturated side chain into a more saturated alkyl group.

Catalytic Hydrogenation: The selective hydrogenation of the vinyl group to an ethyl group, yielding Methyl 5-ethyl-1H-pyrrole-3-carboxylate, can be achieved using standard heterogeneous catalysts. Palladium on carbon (Pd/C) is a common and effective catalyst for the hydrogenation of carbon-carbon double bonds under mild conditions (e.g., H₂ gas at or near atmospheric pressure, room temperature) without affecting the aromatic pyrrole ring or the ester functionality. Other precious metal catalysts such as rhodium (Rh) or platinum (Pt) on carbon supports are also highly active for such transformations. However, a key consideration in the hydrogenation of nitrogen-containing heterocycles is potential catalyst poisoning by the nitrogen atom of the pyrrole or the resulting pyrrolidine if the ring is also reduced. This can sometimes be mitigated by careful selection of catalyst and reaction conditions.

Hydrometalation (Hydroboration-Oxidation): Hydroboration-oxidation offers a route to hydrate (B1144303) the vinyl group with anti-Markovnikov regioselectivity, yielding the corresponding primary alcohol. The reaction proceeds in two steps. First, a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃•THF) or a bulkier reagent like disiamylborane (B86530) to enhance selectivity, adds across the vinyl double bond. wikipedia.orglibretexts.org The boron atom adds to the terminal carbon (the less substituted carbon) and a hydrogen atom adds to the internal carbon. wvu.edu This step is a syn-addition. wikipedia.orgyoutube.com In the second step, the resulting organoborane intermediate is oxidized, typically with hydrogen peroxide (H₂O₂) and a base like sodium hydroxide (B78521) (NaOH), to replace the boron atom with a hydroxyl group, yielding 2-(5-(methoxycarbonyl)-1H-pyrrol-2-yl)ethan-1-ol. wikipedia.orgmasterorganicchemistry.com This two-step sequence effectively achieves an anti-Markovnikov addition of water across the double bond. wvu.edu

Table 1: Representative Reactions of the Vinyl Functionality
Reaction TypeReagentsProductKey Features
Catalytic HydrogenationH₂, Pd/CMethyl 5-ethyl-1H-pyrrole-3-carboxylateSelective reduction of the C=C bond.
Hydroboration-Oxidation1. BH₃•THF 2. H₂O₂, NaOH2-(5-(methoxycarbonyl)-1H-pyrrol-2-yl)ethan-1-olAnti-Markovnikov hydration; forms a primary alcohol.

Halogenation and Hydrohalogenation of the Vinyl Group

The vinyl group readily undergoes electrophilic addition reactions with halogens (halogenation) and hydrogen halides (hydrohalogenation).

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the vinyl double bond proceeds rapidly to form a vicinal dihalide. wikipedia.orgpressbooks.pub The reaction is initiated by the electrophilic attack of the halogen on the electron-rich alkene. wikipedia.org This does not typically lead to a simple carbocation but instead forms a cyclic halonium ion intermediate (e.g., a bromonium or chloronium ion). libretexts.org The formation of this three-membered ring intermediate explains the observed high anti-stereoselectivity of the addition, where the second halide ion attacks from the face opposite to the initial halogen addition. wikipedia.orglibretexts.org This results in the formation of Methyl 5-(1,2-dihaloethyl)-1H-pyrrole-3-carboxylate.

Hydrohalogenation: The addition of hydrogen halides (H-X, where X = Cl, Br, I) to the vinyl group follows Markovnikov's rule. The proton (H⁺) from the hydrogen halide acts as the initial electrophile, adding to the terminal carbon of the vinyl group. This placement generates the more stable secondary carbocation on the carbon adjacent to the pyrrole ring. Subsequent attack by the halide anion (X⁻) on this carbocation yields the corresponding 5-(1-haloethyl) substituted pyrrole.

Diverse Functional Group Transformations on the Vinyl Moiety (e.g., Epoxidation, Dihydroxylation)

The double bond of the vinyl group serves as a handle for introducing oxygen-containing functional groups, such as epoxides and diols.

Epoxidation: The vinyl group can be converted into an epoxide, Methyl 5-(oxiran-2-yl)-1H-pyrrole-3-carboxylate, using various epoxidizing agents. Common reagents include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The reaction involves the concerted transfer of an oxygen atom from the peroxy acid to the alkene. Alternatively, catalytic methods using a metal catalyst (e.g., manganese) and a terminal oxidant like hydrogen peroxide can be employed. organic-chemistry.org The reactivity of vinyl epoxides is well-documented; they can undergo further transformations such as Meinwald rearrangement or act as precursors in cycloaddition reactions. acs.orgresearchgate.net

Dihydroxylation: The conversion of the vinyl group to a vicinal diol, Methyl 5-(1,2-dihydroxyethyl)-1H-pyrrole-3-carboxylate, can be accomplished through several methods. A prominent method is the Sharpless asymmetric dihydroxylation, which allows for the enantioselective synthesis of chiral diols. nih.govorganic-chemistry.org This reaction uses a catalytic amount of osmium tetroxide (OsO₄) in the presence of a stoichiometric co-oxidant (like K₃Fe(CN)₆) and a chiral quinine-based ligand. organic-chemistry.org The choice of ligand (found in AD-mix-α or AD-mix-β) determines which enantiomer of the diol is formed. organic-chemistry.org This reaction has been successfully applied to similar substrates like 5-aryl-2-vinylfurans, producing diols in high enantiomeric excess. nih.gov The reaction is generally efficient for vinyl-substituted heterocycles and other vinyl compounds. rsc.orgnih.gov

Table 2: Oxygenation Reactions of the Vinyl Moiety
Reaction TypeReagentsProductKey Features
Epoxidationm-CPBA or Mn catalyst/H₂O₂Methyl 5-(oxiran-2-yl)-1H-pyrrole-3-carboxylateForms a three-membered ether ring.
Sharpless DihydroxylationOsO₄ (cat.), AD-mixMethyl 5-(1,2-dihydroxyethyl)-1H-pyrrole-3-carboxylateForms a vicinal diol with high enantioselectivity.

Reactivity of the 3-Carboxylate Ester Group

The methyl ester at the 3-position of the pyrrole ring is a versatile functional group that can undergo hydrolysis, transesterification, amidation, and controlled reduction.

Hydrolysis to the Corresponding Carboxylic Acid and Subsequent Decarboxylation Studies

Decarboxylation: The resulting pyrrole-3-carboxylic acid can undergo decarboxylation (loss of CO₂) upon heating, although the conditions can be demanding. The mechanism for the decarboxylation of pyrrole-2-carboxylic acid has been studied and is proposed to involve protonation of the pyrrole ring at the carbon atom bearing the carboxyl group. chemtube3d.comnih.gov This protonation facilitates the departure of CO₂. For beta-keto acids, decarboxylation often proceeds through a cyclic transition state. masterorganicchemistry.comyoutube.com The stability of the resulting carbanion or enol intermediate is key to the reaction's facility. masterorganicchemistry.com The decarboxylation of pyrrole-2-carboxylic acid in strongly acidic solutions has been shown to proceed via an associative mechanism involving the addition of water to the carboxyl group of the protonated reactant. nih.gov

Transesterification Reactions with Various Alcohols

Transesterification provides a direct method to convert the methyl ester into other alkyl or aryl esters without proceeding through the carboxylic acid. This reaction can be catalyzed by acids or bases, but enzymatic catalysis offers a mild and highly selective alternative.

Research on the closely related Methyl 1H-pyrrole-2-carboxylate has demonstrated that lipases, such as Novozym 435 (an immobilized form of Candida antarctica lipase (B570770) B), are highly efficient catalysts for this transformation. nih.govnih.gov The reaction conditions can be optimized by adjusting parameters such as the solvent, enzyme loading, temperature, and substrate molar ratio to achieve high yields with a variety of alcohols. nih.govnih.gov This enzymatic approach is compatible with other functional groups and avoids harsh reaction conditions. bcrec.id

Table 3: Enzymatic Transesterification of a Model Pyrrole Ester (Methyl 1H-pyrrole-2-carboxylate) with Various Alcohols using Novozym 435
AlcoholProduct EsterOptimized Yield (%)
Benzyl alcoholBenzyl 1H-pyrrole-2-carboxylate92
Cinnamyl alcoholCinnamyl 1H-pyrrole-2-carboxylate85
1-Phenylethanol1-Phenylethyl 1H-pyrrole-2-carboxylate81
GeraniolGeranyl 1H-pyrrole-2-carboxylate76
Isoamyl alcoholIsoamyl 1H-pyrrole-2-carboxylate88
Data derived from studies on the analogous methyl 1H-pyrrole-2-carboxylate, demonstrating the feasibility and typical yields for this class of compounds. nih.gov

Amidation and Controlled Reduction of the Ester Functionality

Amidation: The ester group can be converted into a primary, secondary, or tertiary amide. This is typically achieved by reacting the ester with ammonia (B1221849) or a primary/secondary amine. The reaction can be slow and may require heating or catalysis. A more common and efficient laboratory route involves a two-step process: first, hydrolysis of the ester to the carboxylic acid, followed by coupling of the acid with an amine using a peptide coupling reagent (e.g., EDC/HOBt). syrris.com Alternatively, direct amidation methods from related pyrrole aldehydes have been developed, suggesting the robustness of the pyrrole core to various amidation conditions. nih.gov The use of 2-(trichloroacetyl)pyrroles as acid chloride surrogates provides a smooth method for forming the amide bond, even in the presence of other sensitive functional groups. rsc.org

Controlled Reduction: The ester group can be reduced to either an aldehyde or a primary alcohol.

Reduction to Aldehyde: A partial reduction of the ester to the corresponding aldehyde, 5-Vinyl-1H-pyrrole-3-carbaldehyde, can be achieved using sterically hindered reducing agents at low temperatures. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation. commonorganicchemistry.commasterorganicchemistry.com Using one equivalent of DIBAL-H at a low temperature (e.g., -78 °C) allows the reaction to be stopped at the aldehyde stage after an aqueous workup. commonorganicchemistry.compsgcas.ac.in This method is known to be selective for esters in the presence of other reducible groups like alkenes. researchgate.net

Reduction to Alcohol: Complete reduction of the ester to the primary alcohol, (5-Vinyl-1H-pyrrol-3-yl)methanol, can be accomplished using more powerful reducing agents like lithium aluminum hydride (LiAlH₄) or by using an excess of DIBAL-H and allowing the reaction to warm to room temperature. psgcas.ac.in

Interplay and Chemoselectivity of Multiple Functional Groups

The presence of an electron-rich aromatic pyrrole ring, a reactive vinyl moiety, and an electron-withdrawing carboxylate group on the same molecular scaffold leads to a complex interplay of electronic and steric effects. This complexity allows for a rich variety of chemical transformations, where the outcome is highly dependent on the reaction conditions and the nature of the reacting partners. Understanding this interplay is crucial for controlling the selectivity of chemical reactions.

Regioselectivity and Stereoselectivity in Reactions Involving Both Vinyl and Carboxylate Groups

The vinyl and carboxylate groups, in concert with the pyrrole ring, dictate the regiochemical and stereochemical course of various reactions. The vinyl group, being an excellent dienophile and a partner in coupling reactions, and the carboxylate group, as a directing group, are key to this control.

The regioselectivity of reactions such as Michael additions and Diels-Alder reactions is heavily influenced by the electronic nature of the substituents on the pyrrole ring. In the case of this compound, the vinyl group at the 5-position and the methyl carboxylate at the 3-position create a polarized system.

Michael Addition: In a Michael addition, a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. For this compound, the vinyl group can act as the Michael acceptor. The regioselectivity of the nucleophilic attack is directed by the electron-withdrawing nature of the adjacent pyrrole ring, which is in turn influenced by the carboxylate group. Theoretical studies on similar divinylic compounds have shown that nucleophilic attack preferentially occurs at the more activated vinyl unit. rsc.org

Diels-Alder Reaction: The vinylpyrrole moiety can act as a diene in Diels-Alder reactions. The regioselectivity of this [4+2] cycloaddition is governed by the electronic effects of the substituents on both the diene and the dienophile. masterorganicchemistry.com For a vinylpyrrole, the nitrogen atom's electron-donating character enhances the reactivity of the diene system. electronicsandbooks.com The presence of the electron-withdrawing methyl carboxylate group on the pyrrole ring further influences the electronic distribution and, consequently, the alignment of the frontier molecular orbitals, dictating the "ortho" or "meta" regioselectivity of the adduct. youtube.com Generally, the reaction of vinylpyrroles with electron-deficient dienophiles proceeds with high regioselectivity. electronicsandbooks.com

The following table illustrates the expected regioselectivity in these reactions based on general principles observed in similar systems.

Reaction TypeNucleophile/DienophileExpected Major RegioisomerRationale
Michael AdditionSoft Nucleophile (e.g., Enolate)Addition at the β-carbon of the vinyl groupConjugate addition favored due to the extended π-system and activation by the pyrrole ring. masterorganicchemistry.com
Diels-AlderElectron-deficient alkeneAdduct with "ortho" or "meta" substitution patternFrontier Molecular Orbital control, influenced by the electron-donating pyrrole nitrogen and electron-withdrawing carboxylate. youtube.com

Stereoselectivity refers to the preferential formation of one stereoisomer over another. In reactions involving this compound, both the existing planar chirality of the substituted pyrrole and the potential for creating new stereocenters come into play.

Diels-Alder Reaction: The Diels-Alder reaction is a classic example where stereoselectivity is paramount. The reaction is typically stereospecific with respect to the dienophile, meaning the stereochemistry of the dienophile is retained in the product. Furthermore, the approach of the dienophile to the diene can occur from two different faces, leading to endo or exo products. For vinyl-substituted five-membered heterocycles, the formation of the exo adduct is often favored under thermodynamic control, although the endo product can sometimes be formed under kinetic control. nih.gov

Catalytic Asymmetric Reactions: The vinyl group is an excellent handle for introducing chirality through catalytic asymmetric reactions. For instance, asymmetric dihydroxylation or epoxidation of the vinyl group would lead to the formation of chiral diols or epoxides with high enantioselectivity, depending on the chiral catalyst used. Similarly, asymmetric hydrogenation of the vinyl group could yield a chiral ethylpyrrole derivative.

The table below summarizes potential stereoselective reactions and their expected outcomes.

Reaction TypeReagent/CatalystExpected Stereochemical Outcome
Diels-AlderSymmetrical DienophilePredominantly exo or endo adduct depending on conditions. nih.gov
Asymmetric DihydroxylationAD-mix-β(R,R)-diol
Asymmetric EpoxidationJacobsen's catalystChiral epoxide

Spectroscopic and Advanced Structural Elucidation of Methyl 5 Vinyl 1h Pyrrole 3 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For Methyl 5-vinyl-1H-pyrrole-3-carboxylate, both ¹H and ¹³C NMR spectroscopy would be essential for a complete structural assignment.

¹H NMR Spectroscopy would provide information on the number of different types of protons, their chemical environments, and their connectivity. The expected signals would correspond to the protons on the pyrrole (B145914) ring, the vinyl group, the methyl ester, and the N-H group. Spin-spin coupling patterns would reveal the neighboring protons for each signal.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal, indicating the total number of carbon atoms and their chemical environments (e.g., aromatic, vinylic, ester carbonyl, methyl).

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
NHBroad singlet--
Pyrrole H6.0 - 7.5Doublet/Triplet-
Vinyl CH5.0 - 6.5Multiplet-
Vinyl CH₂5.0 - 5.5Multiplet-
OCH₃~3.8Singlet-

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (ppm)
C=O160 - 170
Pyrrole C110 - 140
Vinyl C115 - 140
OCH₃~51

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing their vibrational modes.

IR Spectroscopy would be expected to show characteristic absorption bands for the N-H stretching vibration (around 3300 cm⁻¹), C-H stretching of the pyrrole ring and vinyl group (around 3100-3000 cm⁻¹), the C=O stretching of the ester group (around 1700 cm⁻¹), and C=C stretching of the vinyl group and pyrrole ring (around 1600-1450 cm⁻¹).

Raman Spectroscopy would also provide information about these vibrations, and is particularly sensitive to non-polar bonds, offering complementary data to IR spectroscopy for the C=C and C-C bonds of the pyrrole ring and vinyl substituent. nih.govnih.gov

Specific experimental IR and Raman spectra for this compound were not found in the conducted searches.

Interactive Data Table: Expected IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch~3300
C-H Stretch (Aromatic/Vinyl)3100 - 3000
C-H Stretch (Alkyl)2950 - 2850
C=O Stretch (Ester)~1700
C=C Stretch (Vinyl/Pyrrole)1600 - 1450
C-N Stretch1350 - 1250
C-O Stretch1250 - 1050

High-Resolution Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₈H₉NO₂), the expected exact mass can be calculated. Analysis of the fragmentation pattern in the mass spectrum would provide further structural information by showing how the molecule breaks apart under ionization. mdpi.com

A specific high-resolution mass spectrum for this compound is not available in the reviewed literature.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. To perform this analysis, a suitable single crystal of this compound would need to be grown. The resulting crystal structure would reveal the planarity of the pyrrole ring and the conformation of the vinyl and carboxylate substituents. mdpi.comnih.gov

There are no published crystal structures for this compound in the searched databases.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Characterization

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The UV-Vis absorption spectrum of this compound would be expected to show absorption bands corresponding to π-π* transitions within the conjugated system of the pyrrole ring and the vinyl group. researchgate.net The position and intensity of these bands provide insight into the electronic structure. Fluorescence spectroscopy would reveal whether the molecule emits light after excitation and at what wavelengths, providing further information about its excited states.

Specific UV-Vis and fluorescence data for this compound were not identified in the available search results. For the parent pyrrole molecule, UV absorption is observed in the gas phase. nist.gov

Computational Chemistry and Theoretical Studies on Methyl 5 Vinyl 1h Pyrrole 3 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like Methyl 5-vinyl-1H-pyrrole-3-carboxylate. researchgate.net While specific DFT studies on this exact molecule are not extensively documented in publicly available literature, we can infer its electronic characteristics based on studies of related pyrrole (B145914) derivatives. researchgate.netnih.gov

The pyrrole ring is an electron-rich aromatic system. The nitrogen atom's lone pair of electrons participates in the aromatic sextet, enhancing the electron density of the ring carbons. nih.gov The substituents at the C3 and C5 positions, a methyl carboxylate group (-COOCH₃) and a vinyl group (-CH=CH₂), respectively, are expected to significantly modulate this electronic distribution.

Table 1: Predicted Electronic Properties of this compound based on Analogous Systems

PropertyPredicted CharacteristicRationale based on Analogous Pyrrole Derivatives
HOMO (Highest Occupied Molecular Orbital) Primarily located on the pyrrole ring and the vinyl group.In pyrrole systems, the HOMO is typically π-type and delocalized over the aromatic ring. The vinyl group's π-bond will contribute to the HOMO, influencing the molecule's role as an electron donor in reactions.
LUMO (Lowest Unoccupied Molecular Orbital) Primarily located on the methyl carboxylate group and the C2/C5 positions of the pyrrole ring.The electron-withdrawing nature of the carboxylate group localizes the LUMO, making this region susceptible to nucleophilic attack.
Molecular Electrostatic Potential (MEP) Negative potential (red) around the oxygen atoms of the carboxylate group and the nitrogen of the pyrrole ring. Positive potential (blue) around the N-H proton and the vinyl protons.MEP maps of similar heterocyclic compounds show distinct regions of high and low electron density, which are crucial for predicting non-covalent interactions and sites of electrophilic or nucleophilic attack. epstem.net
Reactivity The electron-rich pyrrole ring is susceptible to electrophilic substitution, while the vinyl group can undergo addition reactions and polymerization. The carboxylate group can be a site for nucleophilic acyl substitution. researchgate.netStudies on substituted pyrroles confirm the influence of functional groups on the regioselectivity of electrophilic attack and other reactions. nih.gov

These quantum chemical predictions provide a foundational understanding of the molecule's inherent reactivity and electronic properties, guiding synthetic efforts and the design of new derivatives.

Reaction Mechanism Elucidation through Advanced Computational Modeling

Computational modeling is a powerful tool for elucidating complex reaction mechanisms at a molecular level. For the synthesis of this compound, which likely involves variations of classical pyrrole syntheses like the Paal-Knorr or Hantzsch synthesis, computational studies can map out the entire reaction pathway. researchgate.netresearchgate.net

A plausible synthetic route could involve the condensation of a 1,4-dicarbonyl precursor with an amine. researchgate.net Advanced computational modeling, using methods like DFT, can be employed to investigate the reaction mechanism in detail. hilarispublisher.com This would involve:

Identifying Intermediates and Transition States: Calculations can determine the structures and energies of all transient species along the reaction coordinate, including intermediates and transition states. For instance, in a Paal-Knorr type synthesis, the formation of a hemiaminal intermediate followed by cyclization and dehydration can be modeled. researchgate.net

Calculating Activation Energies: The energy barriers for each step of the reaction can be calculated, allowing for the identification of the rate-determining step.

Investigating Solvent and Catalyst Effects: Computational models can incorporate the effects of solvents and catalysts to provide a more accurate representation of the reaction conditions and their influence on the mechanism and reaction rates.

Table 2: Hypothetical Reaction Steps for the Synthesis of this compound and their Computational Investigation

Reaction StepDescriptionComputational Approach
1. Formation of 1,4-dicarbonyl precursor Synthesis of a suitable dicarbonyl compound that will form the pyrrole ring with the vinyl and carboxylate substituents.Retrosynthetic analysis followed by computational modeling of potential synthetic routes to the precursor.
2. Condensation and Cyclization Reaction of the 1,4-dicarbonyl with an amine source (e.g., ammonia) to form an enamine or imine intermediate, followed by intramolecular cyclization.DFT calculations to model the transition states and intermediates of the condensation and cyclization steps. researchgate.net
3. Dehydration Elimination of a water molecule to form the aromatic pyrrole ring.Modeling the dehydration step, potentially with acid or base catalysis, to determine the energy profile.

Through such advanced computational modeling, a comprehensive understanding of the reaction mechanism for the synthesis of this compound can be achieved, which is invaluable for optimizing reaction conditions and improving yields.

Conformational Analysis and Molecular Dynamics Simulations

The presence of the flexible vinyl and methyl carboxylate substituents means that this compound can exist in multiple conformations. libretexts.org Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is crucial as the biological activity and physical properties of a molecule can be highly dependent on its three-dimensional shape.

Conformational analysis can be performed using computational methods that systematically rotate the single bonds connecting the substituents to the pyrrole ring and calculate the potential energy of each resulting conformation. libretexts.org This would reveal the preferred orientations of the vinyl and carboxylate groups relative to the pyrrole ring.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule in different environments, such as in solution. nih.gov An MD simulation would track the movements of all atoms in the molecule over time, providing information on:

Conformational Flexibility: How the molecule explores different conformational states and the timescales of these changes.

Solvent Interactions: How the molecule interacts with solvent molecules and how this influences its conformation.

Intramolecular Interactions: The presence and stability of any intramolecular hydrogen bonds or other non-covalent interactions that might stabilize certain conformations.

In Silico Structure-Activity Relationship (SAR) Studies for Derivatives

In silico Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery and materials science. nih.govnih.gov These computational techniques are used to correlate the structural features of a series of compounds with their biological activity or physical properties. For derivatives of this compound, in silico SAR studies could be employed to design new molecules with enhanced properties, such as improved biological activity or desirable material characteristics. nih.govresearchgate.net

A typical in silico SAR workflow would involve:

Building a Library of Derivatives: A virtual library of derivatives would be created by systematically modifying the core structure of this compound. Modifications could include changing the substituents on the pyrrole ring, the vinyl group, or the ester.

Calculating Molecular Descriptors: For each derivative, a set of molecular descriptors would be calculated. These can include electronic properties (e.g., HOMO/LUMO energies, partial charges), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). nih.govnih.gov

Developing a QSAR Model: A Quantitative Structure-Activity Relationship (QSAR) model would be developed to find a mathematical correlation between the calculated descriptors and the observed activity of the compounds. nih.govresearchgate.net

Predicting the Activity of New Compounds: The QSAR model can then be used to predict the activity of new, unsynthesized derivatives, allowing for the prioritization of the most promising candidates for synthesis and testing. mdpi.comcitedrive.com

Table 3: Potential Applications of In Silico SAR Studies for Derivatives of this compound

Application AreaDesired PropertyKey Structural Modifications to Explore
Medicinal Chemistry Enhanced binding affinity to a biological target (e.g., an enzyme or receptor).Modifications to the substituents to optimize interactions with the target's active site. nih.govfrontiersin.orgnih.gov
Materials Science Tunable electronic properties for applications in organic electronics.Introduction of various electron-donating or electron-withdrawing groups to modify the HOMO/LUMO levels. nih.gov
Agrochemicals Increased herbicidal or fungicidal activity.Systematic variation of substituents to improve potency and selectivity. researchgate.net

Through these in silico approaches, the vast chemical space around the this compound scaffold can be efficiently explored, accelerating the discovery of new functional molecules. biolmolchem.combiolmolchem.com

Applications of Methyl 5 Vinyl 1h Pyrrole 3 Carboxylate in Advanced Organic Synthesis

Role as a Key Intermediate in the Synthesis of Diverse Heterocyclic Compounds (e.g., Fused Ring Systems)

The structure of Methyl 5-vinyl-1H-pyrrole-3-carboxylate is particularly conducive to the synthesis of more complex heterocyclic systems, including fused rings. The pyrrole (B145914) ring itself is electron-rich, making it susceptible to electrophilic substitution reactions which allow for further functionalization. evitachem.com More importantly, the existing vinyl and carboxylate groups serve as reactive handles for subsequent cyclization reactions.

Research has demonstrated that pyrrole derivatives can be elaborated into fused bicyclic systems such as pyrrolo[2,3-d]pyrimidines. rsc.org This class of compounds is significant in medicinal chemistry. The synthesis often involves modifying the initial pyrrole structure and then inducing an intramolecular reaction to form the second ring. The vinyl and ester groups on this compound provide the necessary functionality to participate in such transformations, positioning it as a key intermediate for creating diverse and complex heterocyclic architectures.

Precursor for the Development of Advanced Polymeric Materials and Copolymers

A defining feature of this compound is the vinyl group (–CH=CH₂) attached to the 5-position of the pyrrole ring. evitachem.com This functional group is a readily polymerizable unit, allowing the molecule to serve as a monomer in the synthesis of advanced polymeric materials. evitachem.com

The vinyl group can undergo polymerization, often through radical-initiated processes, to form long-chain polymers where the pyrrole-carboxylate moiety is a repeating unit. evitachem.com This incorporation allows for the creation of materials with specific electronic or functional properties imparted by the pyrrole ring. evitachem.com Its classification as an "Organic monomer of COF" (Covalent Organic Frameworks) further suggests its utility in creating highly ordered, porous materials with potential applications in catalysis, gas storage, and electronics. bldpharm.com

Key Structural FeatureApplication in Materials Science
Vinyl Group (-CH=CH₂)Enables radical polymerization to form functional polymers.
Pyrrole Ring SystemImparts specific electronic and functional properties to the resulting polymer.
Overall StructureServes as a monomer for advanced materials like Covalent Organic Frameworks (COFs).

Building Block in the Construction of Complex Organic Molecules and Natural Product Synthesis

In organic synthesis, molecules with multiple, differentially reactive functional groups are highly valuable as building blocks. This compound fits this description perfectly, being categorized as a versatile heterocyclic building block. bldpharm.com It serves as a foundational element for constructing more elaborate organic molecules and is a structural motif found in various pharmaceutical compounds. evitachem.com

The utility of functionalized pyrroles is exemplified by the synthesis of the drug Vonoprazan, which is used to treat acid-related gastric disorders. google.com A key intermediate in its synthesis is 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, a molecule structurally related to this compound. google.com This highlights a common synthetic strategy where a pyrrole-3-carboxylate or a related derivative is used as the central scaffold, which is then systematically modified to build a complex, medically significant molecule. The combination of the pyrrole core with reactive side chains makes these compounds ideal starting points for multi-step syntheses.

Derivatization for the Generation of Probe Molecules and Functional Organic Materials

The chemical reactivity of this compound allows for its extensive derivatization to generate novel functional molecules. Each part of the molecule—the pyrrole ring, the N-H bond, the ester, and the vinyl group—can be selectively modified to tune its properties for specific applications, such as molecular probes or functional organic materials.

The electron-rich pyrrole ring can undergo condensation reactions with aldehydes or ketones. evitachem.com The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides or other derivatives. The vinyl group can participate in a wide array of addition reactions. This multi-faceted reactivity allows chemists to attach various other chemical entities, including fluorophores, affinity tags, or other pharmacophores, to create specialized molecules for research and materials science. Studies on related pyrrole derivatives have shown the introduction of side chains containing sulfur or nitrogen to create compounds for biological evaluation, demonstrating the principle of using the pyrrole core as a scaffold for functionalization. nih.gov

Functional SitePotential Derivatization Reaction
Vinyl GroupOxidation, reduction, addition reactions (e.g., halogenation, hydroboration).
Ester GroupHydrolysis to carboxylic acid, amidation, reduction to alcohol.
Pyrrole N-HAlkylation, acylation, arylation.
Pyrrole Ring (C-H)Electrophilic substitution, condensation with carbonyls.

Q & A

Q. How do solvent effects influence the compound’s reactivity in catalytic systems?

  • Methodological Answer : Screen solvents using Kamlet-Taft parameters (polarity, H-bonding). For example, DMSO enhances electrophilicity at the vinyl group, while THF stabilizes intermediates. Conduct kinetic studies (UV-Vis or stopped-flow) to correlate solvent dielectric constant with reaction rates .

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